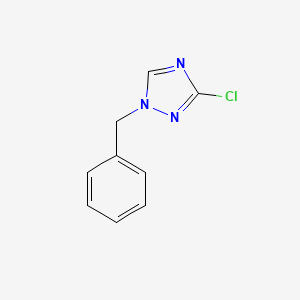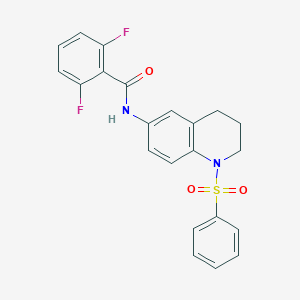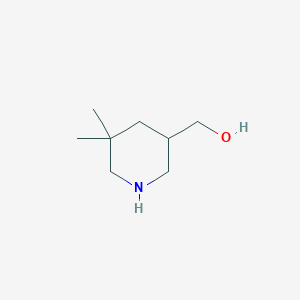
1-benzyl-3-chloro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-chloro-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . These include the use of hydrazines and formamide under microwave irradiation, electrochemical multicomponent reactions, and copper-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 1-benzyl-3-chloro-1H-1,2,4-triazole can be analyzed using spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and HRMS . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
Triazole compounds, including 1-benzyl-3-chloro-1H-1,2,4-triazole, have been found to participate in a variety of chemical reactions . They have been used in the synthesis of various biologically active compounds due to their ability to form hydrogen bonds and bipolar interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-benzyl-3-chloro-1H-1,2,4-triazole can be determined using various spectroscopic techniques . For instance, the 1H NMR and 13C NMR spectra can provide information about the chemical shifts of the protons and carbons in the molecule .Aplicaciones Científicas De Investigación
Acetylcholinesterase (AChE) Inhibition
1-benzyl-3-chloro-1H-1,2,4-triazole derivatives were initially designed as potential AChE inhibitors, inspired by the structure of donepezil—an approved drug for Alzheimer’s disease (AD). Notably, compounds 4g and 3a exhibited significant inhibition of AChE, with inhibition percentages of 51% and 50%, respectively, at a concentration of 100 μM . Understanding the structure-activity relationships through docking assays is crucial for further development.
Anticancer Activity
Several derivatives of 1-benzyl-3-chloro-1H-1,2,4-triazole demonstrated potent cytotoxicity against human cancer cell lines. Notable compounds include 3c, 3e, 5c, 5e, and 5g, with IC50 values ranging from 0.65 to 7.17 μM. Remarkably, compound 5g was even more potent than adriamycin, a known anticancer drug. These findings suggest that 1-benzyl-3-chloro-1H-1,2,4-triazole derivatives hold promise as potential anticancer agents .
Antibacterial and Antifungal Properties
Although not explicitly mentioned for this compound, other triazoles have demonstrated antibacterial and antifungal activities . Exploring this aspect for 1-benzyl-3-chloro-1H-1,2,4-triazole could yield interesting results.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Triazole-based compounds have been investigated as IDO1 inhibitors in immuno-oncology research . Considering the structural features of 1-benzyl-3-chloro-1H-1,2,4-triazole, it might be worth exploring its potential in this context.
Mecanismo De Acción
Target of Action
The primary target of 1-benzyl-3-chloro-1H-1,2,4-triazole is acetylcholine esterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Inhibiting AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
1-Benzyl-3-chloro-1H-1,2,4-triazole interacts with its target, AChE, by inhibiting its activity . This inhibition results in an increased concentration of acetylcholine at the synaptic cleft, which can enhance cholinergic transmission . The compound’s interaction with AChE is based on the structural feature of donepezil, a known AChE inhibitor .
Biochemical Pathways
The biochemical pathways affected by 1-benzyl-3-chloro-1H-1,2,4-triazole are primarily related to cholinergic transmission . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, affecting the transmission of nerve impulses . The downstream effects of this action can include enhanced nerve function and potential therapeutic effects in conditions such as Alzheimer’s disease .
Result of Action
The molecular and cellular effects of 1-benzyl-3-chloro-1H-1,2,4-triazole’s action primarily involve the enhancement of cholinergic transmission . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance nerve function . This could potentially have therapeutic effects in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-3-chloro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGINEKFYXREGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-1-(4-chlorobenzyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)
![3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2818337.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide](/img/structure/B2818338.png)
![3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2818341.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2818343.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2818345.png)



![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818354.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2818355.png)